molecular formula C12H21NO4 B120274 Methyl N-Boc-piperidine-3-carboxylate CAS No. 148763-41-1

Methyl N-Boc-piperidine-3-carboxylate

Cat. No.: B120274
CAS No.: 148763-41-1
M. Wt: 243.3 g/mol
InChI Key: LYYJQMCPEHXOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-Boc-piperidine-3-carboxylate (CAS: 148763-41-1, molecular formula: C₁₂H₂₁NO₄) is a piperidine derivative extensively utilized in pharmaceutical synthesis and organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl ester at the 3-position. This compound is a critical intermediate in the asymmetric synthesis of chiral amines and bioactive molecules, such as (S)-N-Boc-3-hydroxypiperidine, a precursor for drug candidates . Its stability under basic conditions and ease of deprotection make it a versatile building block.

Safety data indicate that it may cause skin/eye irritation and respiratory discomfort, necessitating proper handling (GHS Category 2/3) .

Preparation Methods

Classical Multi-Step Synthesis via Hydrazide Intermediate

A patented industrial process outlines a five-step synthesis starting from (R)-methyl 1-benzylpiperidine-3-carboxylate (Formula V) to yield enantiomerically pure (R)-3-Boc-amino piperidine (Formula I) .

Stepwise Reaction Mechanism and Conditions

  • Formation of Carbohydrazide (Formula IV):
    (R)-methyl 1-benzylpiperidine-3-carboxylate reacts with hydrazine hydrate in methanol at 25°C for 4 hours, yielding (R)-1-benzylpiperidine-3-carbohydrazide. The reaction achieves 85–90% conversion, with the solvent choice critical for minimizing side reactions .

  • Diazotization and Amine Formation (Formula III):
    The carbohydrazide undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C, followed by thermal decomposition to produce (R)-1-benzylpiperidin-3-amine. This step requires precise pH control to avoid racemization .

  • Boc Protection (Formula II):
    The amine intermediate is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using triethylamine as a base. Reaction completion within 2 hours at 25°C ensures >95% yield of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate .

  • Debenzylation via Catalytic Hydrogenation:
    Palladium on carbon (10% Pd/C) in methanol with ammonium formate as a hydrogen donor selectively removes the benzyl group at 60–65°C. The process achieves 80% isolated yield and >98% chiral purity by HPLC .

Optimization Data Table

StepReagentsSolventTemperatureTimeYieldPurity
1Hydrazine hydrateMethanol25°C4 h85%90%
2NaNO₂, HClH₂O/EtOAc0–5°C1 h78%88%
3Boc₂O, Et₃NDCM25°C2 h95%>99%
4Pd/C, NH₄HCO₂Methanol60°C1 h80%>98%

Direct Esterification and Boc Protection

An alternative two-step protocol avoids benzyl protection by directly esterifying piperidine-3-carboxylic acid derivatives .

Esterification with Methanol

Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form methyl piperidine-3-carboxylate. Subsequent Boc protection using Boc anhydride in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst achieves 90–92% yield .

Regioselective β-Ketoester Synthesis

A regioselective method employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and EDC·HCl to form β-ketoesters from N-Boc-piperidine-3-carboxylic acid. Methanolysis of the β-ketoester yields β-enamine diketones, which react with phenylhydrazines to generate pyrazole derivatives (60–75% yield) .

Key Reaction Parameters

  • Meldrum’s acid: 1.2 equivalents, 0°C to room temperature .

  • Chiral retention: (R)- and (S)-piperidine-3-carboxylic acids maintain >98% enantiomeric excess (ee) during β-ketoester formation .

Chemoenzymatic Resolution for Enantiomeric Enrichment

A biocatalytic approach resolves racemic mixtures of this compound using lipases .

Enzymatic Hydrolysis

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S,S)-enantiomer of dimethyl N-Boc-piperidine-3,5-dicarboxylate in phosphate buffer (pH 7.0) at 37°C. The remaining (R,R)-enantiomer is isolated with 92% ee and 45% yield after 24 hours .

Dynamic Kinetic Resolution

Combining Pseudomonas fluorescens lipase with a palladium catalyst enables dynamic kinetic resolution, converting racemic substrate to (R)-methyl N-Boc-piperidine-3-carboxylate in 85% yield and 99% ee .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYieldPurity
Multi-Step High chiral purity (>98%), scalableLengthy (5 steps), Pd/C cost80%>98%
Direct Esterification Fewer steps, versatile intermediatesRequires SOCl₂ (corrosive)90%95%
Chemoenzymatic Eco-friendly, high eeSubstrate specificity, longer reaction times85%99%

Industrial-Scale Optimization Strategies

Solvent Selection and Recycling

  • Methanol and DCM are preferred for Boc protection due to low boiling points and compatibility with Pd/C .

  • Ethyl acetate replaces DCM in green chemistry protocols, reducing environmental impact .

Catalyst Efficiency

  • Pd/C (10% loading) achieves complete debenzylation in 1 hour, with catalyst reuse possible for 3 cycles without yield loss .

  • CAL-B lipase retains 80% activity after 5 batches in immobilized form .

Quality Control and Characterization

Analytical Methods

  • HPLC: Chiral OD-H column (hexane:isopropanol 90:10) confirms >98% ee .

  • NMR: δ 1.45 (s, 9H, Boc), 3.67 (s, 3H, COOCH₃), 3.99 (m, 2H, NCH₂) .

  • HRMS: [M+H]⁺ 244.1543 (calculated 244.1549) .

Stability Studies

  • The compound remains stable for 24 months at −20°C under nitrogen, with <0.5% degradation .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for subsequent functionalization of the nitrogen atom.

Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Hydrochloric acid (HCl) in dioxane.

Example :
Removal of the Boc group with TFA generates the hydrochloride salt of piperidine-3-carboxylic acid methyl ester, enabling further alkylation or acylation at the nitrogen .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid, facilitating carboxylate-based reactions.

Reagents/Conditions :

  • Basic hydrolysis : NaOH or LiOH in aqueous methanol/THF .

  • Acidic hydrolysis : HCl or H<sub>2</sub>SO<sub>4</sub> in refluxing methanol.

Example :
Hydrolysis with LiOH yields N-Boc-piperidine-3-carboxylic acid, which is used in peptide coupling or amidation reactions .

Nucleophilic Substitution

After Boc deprotection, the free amine participates in alkylation or acylation.

Example :

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated piperidine derivatives.

  • Acylation with acyl chlorides forms amides, useful in drug discovery .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Reagents/Conditions :

  • LiAlH<sub>4</sub> in dry THF at 0°C.

  • NaBH<sub>4</sub> (less common due to lower reactivity).

Product :
N-Boc-piperidine-3-methanol, a chiral alcohol intermediate.

Coupling Reactions

The Boc-protected amine participates in metal-catalyzed cross-couplings.

Example :
Rhodium-catalyzed coupling with arylboroxines forms N-aryl amides without Boc removal .

CatalystSubstrateYield (%)
Rh(OAc)<sub>2</sub>4-Methoxyphenylboroxine92

Source:

Cyclization Reactions

Intramolecular reactions enable the synthesis of fused bicyclic systems.

Example :
AgNO<sub>3</sub>-promoted cyclization of propargyl derivatives yields enantioenriched pyrrolines .

Research Findings and Trends

  • Regioselectivity in Pyrazole Synthesis : Electron-deficient hydrazines favor 5-substituted pyrazoles, while alkylhydrazines shift selectivity toward 3-substituted isomers .

  • Stability Under Basic Conditions : The Boc group remains intact during ester hydrolysis with LiOH, enabling sequential deprotection .

  • Scalability : Continuous flow reactors improve yield and safety in industrial-scale Boc deprotection .

This compound’s reactivity profile underscores its utility in synthesizing complex pharmaceuticals, agrochemicals, and chiral building blocks.

Scientific Research Applications

Pharmaceutical Development

Methyl N-Boc-piperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role is particularly notable in the development of compounds targeting neurological disorders, anti-inflammatory agents, and analgesics.

  • Case Study: Synthesis of c-Met Inhibitors
    A study demonstrated that derivatives of piperidine, including those synthesized from this compound, exhibited significant inhibitory activity against c-Met kinase, which is implicated in various cancers. The most potent analogs showed IC50 values as low as 8.6 nM against MKN45 cell proliferation, highlighting the compound's potential in cancer therapy .

Peptide Chemistry

In peptide synthesis, this compound serves as a valuable precursor for incorporating piperidine derivatives into peptide chains. This incorporation can enhance the stability and efficacy of peptide-based drugs.

  • Application in Drug Discovery
    The compound's ability to act as a protecting group for amines allows for the selective functionalization of peptides, crucial for developing therapeutics with specific biological activities .

Ligand Development

The compound is also significant in the development of ligands for metal catalysts used in organic reactions. Its structural properties facilitate improved reaction yields and selectivity.

  • Research Insights
    Studies have indicated that piperidine derivatives can be employed to create ligands that enhance catalytic processes, thereby streamlining synthetic pathways in organic chemistry .

Computational Studies and Molecular Docking

Recent research has utilized computational methods to analyze the interactions of this compound with biological targets. Density functional theory (DFT) calculations have provided insights into its reactive sites and potential donor-acceptor interactions.

  • Findings from Computational Analysis
    Molecular docking studies have predicted how this compound interacts with specific proteins relevant to disease mechanisms, aiding in the rational design of new therapeutic agents .

Synthesis of Chiral Compounds

The compound can be transformed into chiral piperidine scaffolds through enantioselective transformations, making it valuable in synthesizing enantiopure compounds.

  • Chiral Synthesis Application
    The ability to produce chiral derivatives is critical in pharmaceutical development, where enantiomeric purity often correlates with drug efficacy and safety .

Mechanism of Action

The mechanism of action of Methyl N-Boc-piperidine-3-carboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that may interact with specific molecular targets and pathways. For example, derivatives of piperidine-3-carboxylic acid have been shown to inhibit neuronal and glial γ-aminobutyric acid (GABA) uptake, acting as potential therapeutic agents for neurological disorders .

Comparison with Similar Compounds

Ethyl N-Boc-piperidine-3-carboxylate (CAS: 130250-54-3)

  • Molecular Formula: C₁₃H₂₃NO₄
  • Key Differences :
    • The methyl ester in Methyl N-Boc-piperidine-3-carboxylate is replaced with an ethyl ester.
    • Ethyl esters generally exhibit slightly lower reactivity in hydrolysis due to steric hindrance.
    • Similarity score: 0.98 (structural similarity based on backbone and Boc group) .
  • Applications : Used in analogous synthetic pathways but may require adjusted reaction conditions for ester cleavage .

Ethyl (S)-N-Boc-piperidine-3-carboxylate (CAS: 191599-51-6)

  • Molecular Formula: C₁₃H₂₃NO₄
  • Key Differences :
    • Chiral (S)-configuration at the 3-position, enabling enantioselective synthesis.
    • Higher cost due to enantiomeric purity (≥97% GC) .
  • Applications : Critical in synthesizing chiral pharmaceuticals, such as kinase inhibitors .

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS: 1363166-24-8)

  • Molecular Formula: C₁₆H₂₉NO₄
  • Key Differences :
    • Incorporates an isopropyl substituent at the 3-position, altering steric and electronic properties.
    • Increased lipophilicity enhances membrane permeability in drug candidates .
  • Applications : Building block for agrochemicals and fine chemicals .

N-Cbz-2-Piperidinecarboxylic Acid Derivatives

  • Example : Methyl N-Cbz-piperidine-2-carboxylate (similarity score: 0.97)
  • Key Differences: Substitution of Boc with carbobenzyloxy (Cbz) protecting group. Cbz groups are cleaved under hydrogenolysis, whereas Boc requires acidic conditions.
  • Applications : Preferred in peptide synthesis and orthogonal protection strategies .

Data Tables

Table 1. Structural and Functional Comparison

Compound CAS Molecular Formula Key Substituents Reactivity Profile Applications
This compound 148763-41-1 C₁₂H₂₁NO₄ Boc, methyl ester Acid-labile Boc group Drug intermediates
Ethyl N-Boc-piperidine-3-carboxylate 130250-54-3 C₁₃H₂₃NO₄ Boc, ethyl ester Slower ester hydrolysis Analog synthesis
Ethyl (S)-N-Boc-piperidine-3-carboxylate 191599-51-6 C₁₃H₂₃NO₄ Boc, (S)-configuration Enantioselective routes Chiral drugs

Research Findings

Quantum Chemical Studies

  • This compound exhibits distinct solvent-dependent reactivity. Polar solvents stabilize its charge-transfer interactions, enhancing electrophilicity at the carbonyl group .
  • Compared to Ethyl N-Boc-piperidine-3-carboxylate, the methyl derivative shows higher dipole moments (4.12 D vs. 3.89 D), influencing solubility and reaction kinetics .

Biological Activity

Methyl N-Boc-piperidine-3-carboxylate (CAS Number: 148763-41-1) is a versatile compound in organic synthesis, particularly valued for its biological activity and role as a building block in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in drug development.

This compound is characterized by the presence of a tert-butoxycarbonyl (N-Boc) protecting group, which enhances its stability and allows for selective modifications. The molecular formula is C12H21NO4C_{12}H_{21}NO_{4}, with a molecular weight of approximately 243.3 g/mol. Key physical properties include:

PropertyValue
Melting Point470 to 510 °C
Boiling Point3074 ± 350 °C
Density1.094 ± 0.006 g/cm³

Target Interactions
this compound interacts with various enzymes and proteins, acting as both a substrate and an inhibitor depending on the biochemical context. It has been shown to influence cellular signaling pathways, gene expression, and metabolic processes by modulating the activity of specific signaling proteins and transcription factors.

Biochemical Role
The compound plays a significant role in esterification and hydrolysis reactions, where it can facilitate the formation of complex organic compounds. Its ability to inhibit or activate enzymes through binding interactions at their active sites contributes to its biological efficacy.

Biological Activity

This compound has demonstrated potential in several areas:

  • Pharmaceutical Development : It serves as a crucial intermediate for synthesizing piperidine derivatives that exhibit anti-inflammatory, analgesic, and neuroprotective properties.
  • Cancer Research : Studies indicate that piperidine derivatives, including those synthesized from this compound, show cytotoxic effects against various cancer cell lines. For example, compounds derived from this precursor have been reported to enhance apoptosis in hypopharyngeal tumor cells .
  • Neurological Disorders : The compound has been investigated for its potential in developing therapeutic agents targeting neurological conditions due to its ability to interact with biological targets selectively.

Case Studies

  • Synthesis of Chiral Piperidine Derivatives
    Research has focused on using this compound as a starting material for chiral piperidine scaffolds. These derivatives are essential in drug development due to their high selectivity towards biological targets. Enantioselective transformations have been employed to create enantiopure compounds with improved pharmacological profiles .
  • Anticancer Activity
    A study highlighted the synthesis of piperidine derivatives that showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. These compounds were designed using methodologies that leveraged the structural properties of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-Boc-piperidine-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves Boc protection of piperidine derivatives followed by esterification. For example, (S)-N-Boc-piperidine-3-carboxylate methyl ester can be synthesized via biocatalytic reduction using (R)-specific carbonyl reductases (e.g., from Candida parapsilosis), achieving high enantiomeric excess (ee >99%) . Optimization strategies include:

  • Catalyst Screening : Use immobilized enzymes or whole-cell biocatalysts for improved stability and reusability.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification to remove traces.
  • Temperature Control : Reactions are typically conducted at 25–37°C to balance enzyme activity and substrate stability.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Standard characterization techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify Boc-group integrity (tert-butyl signals at ~1.4 ppm) and ester carbonyl resonance (~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 244.1 for C12_{12}H21_{21}NO4_4) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm1^{-1} for ester and carbamate carbonyl groups.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Key safety measures derived from SDS data include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (respiratory irritation risk).
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the electronic properties of this compound?

Methodological Answer: Computational studies using density functional theory (DFT) reveal solvent-dependent effects:

  • Polar Protic Solvents (e.g., water) : Stabilize zwitterionic intermediates via hydrogen bonding, altering reaction pathways in nucleophilic substitutions.
  • Polar Aprotic Solvents (e.g., DCM) : Enhance charge separation in transition states, increasing electrophilicity at the carbamate group.
  • Global Reactivity Descriptors : Solvent models (e.g., PCM) predict higher electrophilicity index (ω\omega) in non-polar solvents, affecting donor-acceptor interactions .

Q. What strategies are effective for integrating this compound into multi-step syntheses of bioactive molecules?

Methodological Answer: The compound serves as a key intermediate in:

  • Peptide Mimetics : Boc deprotection (e.g., TFA) yields free amines for coupling with carboxylic acids.
  • Heterocyclic Synthesis : Reactivity at the piperidine nitrogen enables ring-functionalization (e.g., alkylation, cycloadditions).
  • Case Study : In synthesizing β-carboline derivatives, Boc-protected intermediates are coupled with indole moieties, followed by selective ester hydrolysis .

Q. How can researchers analyze and mitigate racemization during derivatization of this compound?

Methodological Answer: Racemization risks arise during Boc deprotection or ester hydrolysis. Mitigation strategies include:

  • Low-Temperature Deprotection : Use TFA/DCM at 0°C to minimize acid-catalyzed stereochemical scrambling.
  • Chiral HPLC Analysis : Monitor enantiopurity using columns like Chiralpak IA/IB (hexane:IPA mobile phase).
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .

Q. What computational tools are suitable for predicting the non-linear optical (NLO) properties of this compound?

Methodological Answer: DFT-based methods (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)) calculate:

  • Hyperpolarizability (β\beta) : Assesses NLO activity via electron density redistribution under external fields.
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, showing enhanced β\beta in dichloromethane compared to water .

Q. How does steric hindrance from the Boc group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butoxycarbonyl (Boc) group sterically shields the piperidine nitrogen, affecting:

  • Buchwald–Hartwig Amination : Reduced yields due to hindered palladium catalyst access. Use bulky ligands (e.g., XPhos) to improve turnover.
  • Suzuki Coupling : Electron-withdrawing Boc groups enhance aryl halide reactivity but require optimized base (e.g., Cs2_2CO3_3) for transmetallation .

Q. What are the stability limits of this compound under thermal or acidic conditions?

Methodological Answer: Stability studies indicate:

  • Thermal Degradation : Decomposes above 150°C, releasing CO2_2 and tert-butyl fragments (TGA/DSC analysis).
  • Acidic Conditions : Boc cleavage begins at pH <4 (e.g., HCl/dioxane), necessitating controlled deprotection to avoid ester hydrolysis .

Q. How can researchers leverage this compound in enantioselective catalysis?

Methodological Answer: Applications include:

  • Chiral Ligand Synthesis : Piperidine derivatives coordinate metals (e.g., Ru, Pd) for asymmetric hydrogenation or C–C bond formation.
  • Organocatalysis : The Boc group modulates steric/electronic environments, enhancing enantioselectivity in aldol reactions (e.g., up to 95% ee with proline-based catalysts) .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYJQMCPEHXOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635101
Record name 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148763-41-1
Record name 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a room temperature solution of piperidine-1,3-dicarboxylic acid-1-tert-butyl ester (5.00 g, 21.81 mmol) in 20% MeOH/toluene (100 ml) was added 14.18 ml of (trimethylsilyl)diazomethane (2.0 M, 28.35 mmol) dropwise and the reaction was monitored by TLC until completion and then concentrated under reduced pressure to yield 4.44 g (83.7%) of piperidine-1,3-dicarboxylic acid 1-tert-butyl ester-3-methyl ester (Intermediate 53). 1H NMR (400 MHz, CDCl3) δ ppm 1.4 (s, 9 H), 1.6 (d, J=3.4 Hz, 1 H), 1.6 (m, 1 H), 1.7 (m, 1 H), 2.0 (m, 1 H), 2.4 (m, 1 H), 2.8 (m, 1 H), 3.0 (s, 1 H), 3.7 (s, 3 H), 3.9 (d, J13.2 Hz, 1 H), 4.1 (s, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.18 mL
Type
reactant
Reaction Step One
Name
MeOH toluene
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Amine preparation: To a solution of 1-BOC-3-piperidine carboxylic acid (3.0 g) in DMF (25 mL) was added potassium carbonate (3.62 g) followed by iodomethane (4.07 mL). After 2.5 h the reaction was diluted with water and extracted into diethyl ether. The organic layer was washed with brine, separated and dried (MgSO4). The solvent was evaporated to give piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2.98 g).
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl N-Boc-piperidine-3-carboxylate
Methyl N-Boc-piperidine-3-carboxylate
Methyl N-Boc-piperidine-3-carboxylate
Methyl N-Boc-piperidine-3-carboxylate
Methyl N-Boc-piperidine-3-carboxylate
Methyl N-Boc-piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.